7-Hydroxy-5-iodo-2,3-dihydroinden-1-one
Description
7-Hydroxy-5-iodo-2,3-dihydroinden-1-one is an indanone derivative characterized by a hydroxy group at position 7 and an iodine atom at position 5 of the bicyclic indenone scaffold. Its molecular formula is C₉H₇IO₂, with a molar mass of 274.06 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanones like donepezil (an acetylcholinesterase inhibitor) and cytotoxic agents .
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
7-hydroxy-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 |
InChI Key |
JTINDPYSJJJIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective iodination at the 5th position.
Industrial Production Methods
While specific industrial production methods for 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the indanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of 7-oxo-5-iodo-2,3-dihydroinden-1-one.
Reduction: Formation of 7-hydroxy-5-iodo-2,3-dihydroindanol.
Substitution: Formation of 7-hydroxy-5-substituted-2,3-dihydroinden-1-one derivatives.
Scientific Research Applications
Pharmaceutical Development
7-Hydroxy-5-iodo-2,3-dihydroinden-1-one has been identified as a precursor in the synthesis of biologically active molecules. Its unique structure allows it to serve as a building block for developing new therapeutic agents targeting various diseases. Preliminary studies have indicated its potential in drug design, particularly in creating compounds that can modulate enzyme activity or receptor binding.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds similar to 7-hydroxy-5-iodo-2,3-dihydroinden-1-one have shown significant growth inhibition in various cancer cell lines, including non-small cell lung cancer and melanoma . These findings suggest that the compound could play a role in developing new cancer therapies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Derivatives have shown promise as inhibitors of enzymes linked to cancer progression and other pathologies, making them potential candidates for therapeutic intervention.
Material Science
In material science, 7-hydroxy-5-iodo-2,3-dihydroinden-1-one is explored for its application in developing advanced materials such as polymers and coatings. The iodine atom enhances the compound's reactivity, allowing it to be used in creating materials with specific properties tailored for industrial applications.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5 and 7
5-Iodo-2,3-dihydro-1H-inden-1-one (CAS: 511533-38-3)
- Molecular Formula : C₉H₇IO
- Key Differences : Lacks the hydroxy group at position 6.
- Applications : Used as a medical intermediate, highlighting the role of iodine in modulating reactivity or binding .
7-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 76842-70-1)
- Molecular Formula : C₁₀H₁₀O₃
- Key Differences : Methoxy group at position 5 instead of iodine.
- This compound is used in research for neurodegenerative disease studies .
7-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1199782-74-5)
Halogen-Substituted Analogues
2,2-Dibromo-2,3-dihydroinden-1-one
- Key Feature : Bromine atoms at position 2.
- Research Findings : Exhibits short C–Br···O halogen bonds (2.922 Å), contributing to crystal lattice stability. Iodine, being larger than bromine, could form stronger halogen bonds, influencing molecular packing or protein interactions .
Donepezil (5,6-Dimethoxy-2,3-dihydroinden-1-one derivative)
- Structure : Contains 5,6-dimethoxy groups and a benzylpiperidine side chain.
- Activity: Potent acetylcholinesterase inhibitor (IC₅₀ ~6 nM). The dimethoxy groups enhance lipophilicity and blood-brain barrier penetration.
Cytotoxic Indanone Derivatives
2-(4-Hydroxybenzylidene)-5,6-dimethoxy-2,3-dihydroinden-1-one
- Activity : Demonstrated tumor-selective cytotoxicity (IC₅₀ values in µM range). The hydroxybenzylidene moiety is critical for intercalation or redox activity. Iodination at position 5 could enhance DNA-binding or induce halogen-dependent apoptosis .
Mono Mannich Bases of 2-(4-Hydroxybenzylidene)-2,3-dihydroinden-1-one
- Modifications: Aminoalkyl side chains added via Mannich reaction.
- Impact : Improved solubility and target engagement. Introducing iodine at position 5 may further optimize pharmacokinetics or cytotoxicity .
Biological Activity
7-Hydroxy-5-iodo-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis pathways, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a dihydroindenone structure with hydroxyl and iodine substituents. The presence of the iodine atom enhances its reactivity, making it a valuable precursor in organic synthesis and medicinal applications.
The biological activity of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The iodine atom and the ketone group significantly influence the compound's binding affinity and specificity towards various biological pathways. Research indicates that derivatives of this compound may act as inhibitors or modulators of critical enzymes involved in disease processes.
Pharmacological Applications
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders. For example, studies have demonstrated its inhibitory activity against cholinesterases, which are crucial for neurotransmission .
- Antiviral Activity : Recent research has highlighted the potential of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one in antiviral applications. It has been identified as a necessary component for anti-SARS-CoV activity, suggesting its utility in developing antiviral therapeutics .
- Pharmaceutical Development : Owing to its structural characteristics, this compound serves as a precursor for synthesizing biologically active molecules, potentially leading to new therapeutic agents in various fields, including oncology and infectious diseases .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one stands out among similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-inden-1-one | Lacks iodine; less reactive | Lower biological activity |
| 7-Bromo-2,3-dihydro-1H-inden-1-one | Bromine instead of iodine; different reactivity | Generally lower than iodine derivative |
| 2,3-Dihydro-7-chloroinden-1-one | Chlorine instead of iodine; different reactivity | Potentially lower due to chlorine's properties |
Synthesis Pathways
The synthesis of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one typically involves the iodination of 2,3-dihydroinden-1-one under controlled conditions. Common methods include:
- Iodination : Utilizing iodine and an oxidizing agent in solvents like acetic acid.
- Catalysis : Employing catalysts to enhance yield and purity during the synthesis process.
Case Study 1: Enzyme Inhibition
In a study evaluating various derivatives of dihydroindenone compounds for cholinesterase inhibition, specific derivatives exhibited IC50 values indicating potent inhibitory activity against acetylcholinesterase (AChE). For instance, derivatives derived from 7-Hydroxy-5-iodo showed IC50 values as low as 14.8 nM, demonstrating significant potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antiviral Properties
A recent investigation into the antiviral properties of indanone derivatives revealed that 7-Hydroxy-5-iodo exhibited necessary characteristics for inhibiting SARS-CoV replication. The study concluded that the compound's structural features contribute to its effectiveness against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
